N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide
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Overview
Description
N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide is a member of quinolines.
Scientific Research Applications
Anticancer and Radioprotective Agents
- Study 1: A related compound, 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide, was used in the synthesis of novel quinoline derivatives. These derivatives showed significant in vitro anticancer activity and in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).
Photodynamic Therapy for Cancer Treatment
- Study 2: New zinc phthalocyanine derivatives containing benzenesulfonamide groups exhibited properties useful for photodynamic therapy applications, showing high singlet oxygen quantum yield and good fluorescence properties. This indicates potential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antimicrobial Agents
- Study 3: Compounds combining quinoline with a sulfonamide moiety were synthesized and evaluated as antimicrobial agents. Some of these compounds showed high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Synthesis and Characterization
- Study 4: The synthesis and characterization of various benzenesulfonamide derivatives were reported, including their antimicrobial activities and applications in medicinal chemistry (Journal of Saudi Chemical Society, 2016).
properties
Product Name |
N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide |
---|---|
Molecular Formula |
C26H31N3O5S |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-4-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C26H31N3O5S/c1-18-7-8-19(2)25-23(18)16-20(26(31)27-25)17-29(15-5-14-28-13-4-6-24(28)30)35(32,33)22-11-9-21(34-3)10-12-22/h7-12,16H,4-6,13-15,17H2,1-3H3,(H,27,31) |
InChI Key |
DTZMXLJFFPUVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CN(CCCN3CCCC3=O)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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